1-Benzylideneindan

Description

Contextualization within Indanone and Indandione Chemical Space

The benzylideneindan system is a direct derivative of the indanone chemical family, specifically 1-indanone (B140024). beilstein-journals.org 1-Indanones are bicyclic ketones that have been a subject of extensive study due to their presence in natural products and their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. beilstein-journals.org The synthesis of the 1-indanone core can be achieved through various methods, such as intramolecular Friedel–Crafts reactions of arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgorganic-chemistry.org

The defining feature of 1-benzylideneindans is the exocyclic double bond at the α-position to the carbonyl group, forming an α,β-unsaturated ketone, also known as a conjugated enone. wikipedia.orgnih.gov This structure is typically synthesized through a base-catalyzed aldol (B89426) condensation reaction, specifically a Claisen-Schmidt or Knoevenagel condensation, between a 1-indanone and a substituted or unsubstituted benzaldehyde (B42025). beilstein-journals.orgwikipedia.orgnih.gov The reaction involves the formation of an enolate from the indanone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.comyoutube.com A subsequent dehydration step yields the characteristic benzylidene double bond. wikipedia.org

The reactivity of this α,β-unsaturated system is a key aspect of its chemistry. It can undergo nucleophilic addition reactions, such as the Michael addition, where nucleophiles add to the β-carbon of the double bond. researchgate.netmdpi.com This reactivity allows for the construction of more complex, polycyclic molecular architectures. researchgate.net

While closely related, the indandione chemical space, particularly indane-1,3-dione, represents a different class of compounds. These are β-diketones and possess two carbonyl groups, which imparts distinct acidity and reactivity to the central methylene (B1212753) protons compared to 1-indanones. acs.org Benzylidene-1,3-indandiones, formed from the condensation of indane-1,3-dione with benzaldehydes, have also been studied, but they are structurally and electronically distinct from the 1-benzylideneindan systems that are the focus here. acs.org

Overview of Academic Research Trajectories for Benzylideneindan Derivatives

Academic research into benzylideneindan derivatives has been both broad and deep, branching into several distinct yet interconnected fields. The versatility of the core structure allows for extensive functionalization, leading to a wide array of compounds with tailored properties.

Medicinal and Pharmaceutical Chemistry: A primary focus of research has been the exploration of the biological activities of benzylideneindan derivatives. Scientists have designed and synthesized numerous analogues to investigate their potential as therapeutic agents. Key areas of investigation include:

Anti-inflammatory Agents: A significant body of work has evaluated these compounds for their ability to inhibit inflammatory pathways. nih.gov Studies have shown that certain 2-benzylidene-1-indanone (B110557) derivatives can effectively inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting their potential for treating conditions like acute lung injury. nih.govresearchgate.net

Anticancer Agents: The anticancer potential of benzylideneindans has been another major research avenue. Derivatives based on gallic acid, for instance, have been synthesized and shown to inhibit tubulin polymerization, a critical process in cell division, and exhibit cytotoxic activity against various human cancer cell lines. google.comdergipark.org.tr

Neuroprotective Agents: The scaffold has been extensively used to develop inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes whose dysregulation is implicated in neurodegenerative disorders like Parkinson's disease. nih.gov Research has identified potent and selective MAO-B inhibitors among 2-benzylidene-1-indanone derivatives. nih.govmdpi.com Furthermore, they have been investigated as antagonists for adenosine (B11128) A1 and A2A receptors, which are also targets for neurological conditions. nih.gov

Antiviral Research: More recently, the potential of benzylideneindanone derivatives as antiviral agents has been explored. In silico studies have suggested that these compounds could act as inhibitors of the Dengue virus NS2B/NS3 protease, an enzyme crucial for viral replication. researchgate.net

Synthetic Methodology and Materials Science: Beyond medicinal applications, research has also focused on the fundamental chemistry and material properties of these compounds.

Advanced Synthesis: Chemists have developed novel synthetic routes and reactions. For example, Michael addition cascades using 2-benzylidene-1-indanones as starting materials have been employed to create complex polycyclic compounds with multiple stereocenters in high yields. researchgate.net

Molecular Materials: The electronic properties of the benzylideneindan core have been harnessed to create new materials. Researchers have synthesized copper(II) and organotin(IV) complexes derived from 2-benzylidene-1-indanones and investigated their semiconductor behavior in thin films, which could be applied in electronic devices. researchgate.net

Photopharmacology: A cutting-edge research trajectory involves the use of benzylideneindan derivatives as photoswitches. These molecules can be designed to change their geometric configuration from the E-isomer to the Z-isomer upon irradiation with light of a specific wavelength. mdpi.com This photoisomerization alters the molecule's shape and, consequently, its ability to interact with biological targets. This approach has been used to create dual inhibitors of acetylcholinesterase (AChE) and MAO-B whose inhibitory activity can be modulated by light, opening possibilities for highly targeted, light-activated therapies for diseases like Alzheimer's. mdpi.com

The tables below summarize key research findings for different series of benzylideneindan derivatives.

Table 1: Anti-inflammatory Activity of 2-Benzylidene-1-indanone Derivatives This table displays the inhibitory effects of selected compounds on the production of inflammatory cytokines in LPS-stimulated murine primary macrophages. nih.gov

| Compound | Substitutions | Inhibition of IL-6 (%) at 10 µM | Inhibition of TNF-α (%) at 10 µM |

| 4d | R¹ = 4-OH, 3-OCH₃ | 70.2 | 68.5 |

| 8f | 7-propoxy, R¹ = 4-OH, 3-OCH₃ | 85.3 | 82.4 |

| 8g | 7-isopropoxy, R¹ = 4-OH, 3-OCH₃ | 79.8 | 75.6 |

| Data sourced from a 2018 study on anti-inflammatory agents for acute lung injury. nih.gov |

Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Benzylidene-1-indanone Derivatives This table presents the half-maximal inhibitory concentrations (IC₅₀) for selected compounds against recombinant human MAO-A and MAO-B. nih.gov

| Compound | A-Ring Substitution | B-Ring Substitution | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |

| 5g | 5-OH | 3-F | 0.131 | 0.038 |

| 5h | 5-OH | 4-F | >100 | 0.016 |

| 5k | 5-OH | 4-CH₃ | 16.7 | 0.052 |

| Data from a 2016 study on 2-benzylidene-1-indanone derivatives as MAO inhibitors. nih.gov |

Table 3: Photoisomerizable AChE and MAO-B Inhibitors This table shows the inhibitory potencies of the stable E-isomer and the photostationary state (PSS) mixture (predominantly Z-isomer) for a photoresponsive benzylideneindan derivative. mdpi.com

| Compound | Isomeric Form | AChE IC₅₀ (nM) | MAO-B IC₅₀ (nM) |

| 1h | E-isomer | 39 | 355 |

| 1h | PSS (E/Z 25:75) | 134 | 402 |

| Data from a 2022 study on photoisomerizable dual inhibitors for neurodegenerative diseases. mdpi.com |

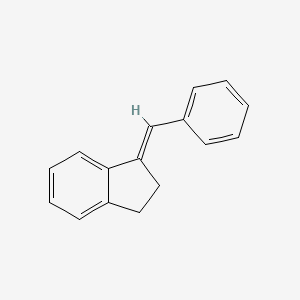

Structure

2D Structure

3D Structure

Properties

CAS No. |

15298-67-6 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(3E)-3-benzylidene-1,2-dihydroindene |

InChI |

InChI=1S/C16H14/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)15/h1-9,12H,10-11H2/b15-12+ |

InChI Key |

QTWIKOMWVWPBRX-NTCAYCPXSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2)/C3=CC=CC=C31 |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2)C3=CC=CC=C31 |

Origin of Product |

United States |

Synthetic Methodologies for Benzylideneindan Scaffolds

Established Synthetic Pathways for Benzylideneindanone Derivatives

Traditional methods for synthesizing benzylideneindanone derivatives predominantly rely on condensation reactions catalyzed by either a base or an acid. These reactions are effective in forming the crucial carbon-carbon double bond that characterizes the benzylidene moiety.

Base-catalyzed reactions are the most common and widely employed methods for preparing benzylideneindanones. These reactions generally proceed via an enolate intermediate, which acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. magritek.com The choice of base, solvent, and reaction temperature can significantly influence the reaction's efficiency and yield. conicet.gov.ar

The Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. azom.com In the context of benzylideneindan synthesis, it involves the reaction of an enolizable ketone, such as a substituted 1-indanone (B140024), with an aldehyde in the presence of a base. The reaction proceeds through the formation of a β-hydroxy carbonyl compound (an aldol adduct), which then typically undergoes dehydration to yield the final α,β-unsaturated ketone (the benzylideneindanone). magritek.com

A notable example is the synthesis of 5-methoxyindanone derivatives. In one procedure, 5-methoxyindan-1-one is treated with a suitable aldehyde in the presence of potassium hydroxide (B78521) (KOH) in methanol (B129727) at room temperature. mdpi.com This method leads to the formation of the corresponding 2-benzylidene-5-methoxy-1-indanone derivatives. The reaction is generally stirred for a period of 2 to 6 hours under a nitrogen atmosphere to achieve the desired product. mdpi.com The structural similarity of these compounds to the anti-Alzheimer drug donepezil (B133215) has driven research into this specific class of molecules. mdpi.com

The general mechanism for base-catalyzed aldol condensation involves the deprotonation of the α-carbon of the indanone by the base to form a reactive enolate ion. gordon.edu This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). The resulting alkoxide intermediate is protonated to form the aldol addition product, which readily eliminates a water molecule to form the conjugated and more stable benzylideneindanone product. magritek.comgordon.edu

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde. wikipedia.org This reaction is particularly well-suited for the synthesis of benzylideneindanones and related chalcone-like compounds. nih.govresearchgate.net

This protocol typically involves reacting a substituted 1-indanone with a variety of benzaldehydes in the presence of a strong base like sodium hydroxide (NaOH) in an alcoholic solvent, such as ethanol. researchgate.netnih.gov The reactions are often carried out at room temperature with stirring for extended periods, sometimes overnight, to ensure completion. researchgate.netnih.gov The use of equimolar quantities of the aryl methyl ketone and aryl aldehyde in aqueous alcoholic alkali is a convenient and widely used approach. scirp.org The electronic nature of the substituents on the benzaldehyde does not generally affect the reaction, and high yields are often obtained. nih.gov

The reaction conditions for Claisen-Schmidt condensations can be varied. For instance, quantitative yields have been reported in solvent-free conditions using solid NaOH as the base and grinding the reactants together. wikipedia.orgnih.gov

Table 1: Examples of Base-Catalyzed Synthesis of Benzylideneindanone Derivatives

| Reaction Type | Ketone | Aldehyde | Catalyst/Base | Solvent/Conditions | Reference |

|---|---|---|---|---|---|

| Aldol Condensation | 5-methoxyindan-1-one | Various substituted aldehydes | KOH | Methanol, Room Temperature, 2-6 h | mdpi.com |

| Claisen-Schmidt | 6-hydroxy-1-indanone (B1631100) | Various benzaldehydes | 20% (w/v) NaOH | Ethanol, Room Temperature, Overnight | nih.gov |

| Claisen-Schmidt | 1-Indanone | Benzaldehyde | NaOH | Ethanol, Room Temperature, 18 h | researchgate.net |

| Claisen-Schmidt (Solvent-Free) | Cyclopentanone/Cyclohexanone | Various substituted benzaldehydes | Solid NaOH (20 mol%) | Grinding, 5 min | nih.govmdpi.com |

The synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione, a related scaffold, also utilizes condensation reactions. This compound is formed by the reaction between 1,3-indandione (B147059) and benzaldehyde. The reaction is a Knoevenagel condensation, which involves a reaction between an active methylene (B1212753) compound (in this case, 1,3-indandione) and a carbonyl compound. nih.gov

Various catalysts can be employed to facilitate this transformation. For example, zirconium-based catalysts have been shown to be effective in the synthesis of 2-benzylidene-1H-indene-1,3(2H)-dione derivatives. researchgate.net The use of transition metal catalysts like zirconium highlights the efforts to develop more efficient and selective synthetic methods. researchgate.net

While less common than base-catalyzed methods, acid-catalyzed condensation reactions also provide a viable pathway to benzylideneindanone derivatives. nih.govscirp.org In this approach, a catalyst such as hydrochloric acid (HCl) gas is used. nih.gov

The mechanism of acid-catalyzed aldol condensation differs from the base-catalyzed route. The acid protonates the carbonyl oxygen of the ketone, which then tautomerizes to form an enol. This enol, acting as a nucleophile, attacks the protonated carbonyl of the aldehyde. Subsequent dehydration of the aldol adduct yields the final product. scirp.org

For example, 2-benzylidene-1-indanone (B110557) derivatives have been synthesized through an Aldol condensation between 6-hydroxy-1-indanone and hydroxy-benzaldehydes using hydrochloric acid gas as a catalyst in ethanol. nih.gov Acid catalysts, including mineral acids like HCl and H₂SO₄, as well as organic acids like p-toluenesulfonic acid (PTSA), can be used. mdpi.comresearchgate.net The choice of solvent can be crucial, with polar solvents often favoring the reaction's progress. mdpi.comresearchgate.net

Table 2: Example of Acid-Catalyzed Synthesis of Benzylideneindanone Derivatives

| Ketone | Aldehyde | Catalyst | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 6-hydroxy-1-indanone | Hydroxyl-benzaldehydes | HCl (gas) | Ethanol, Room Temperature | nih.gov |

Base-Catalyzed Condensation Reactions

Advanced and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing benzylideneindan scaffolds. These advanced approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One prominent green strategy is the use of solvent-free reaction conditions. As mentioned earlier, Claisen-Schmidt reactions can be performed by grinding the reactants with a solid base like NaOH, which often leads to quantitative yields in a very short reaction time, minimizing solvent waste. nih.govmdpi.com

Another approach involves the use of novel and reusable catalysts. Metal triflates have been used to catalyze microwave-assisted intramolecular Friedel–Crafts acylation to produce 1-indanones, which are precursors for benzylideneindans. beilstein-journals.org This method allows for the catalyst to be recovered and reused without a significant loss of activity. beilstein-journals.org

The use of grinding technology has also been applied to the synthesis of related heterocyclic compounds, such as 2-benzylidene-1-benzofuran-3-ones, using a CuBr₂ catalyst in a DMF-water mixture, which represents an improved and greener method. nih.govresearchgate.net Such techniques, which reduce reaction times and the use of volatile organic solvents, are increasingly being explored for the synthesis of various organic scaffolds. nih.gov

Table 3: Examples of Advanced and Green Synthetic Approaches

| Synthetic Approach | Reactants | Catalyst/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Solvent-Free Claisen-Schmidt | Cycloalkanones and benzaldehydes | Solid NaOH, Grinding | Solvent-free, rapid reaction, high yield | nih.govmdpi.com |

| Microwave-Assisted Friedel–Crafts Acylation (for precursor) | 3-Arylpropanoic acids | Metal triflate in ionic liquid | Reusable catalyst, energy efficient | beilstein-journals.org |

| Grinding Methodology (for related heterocycles) | 2-Hydroxychalcones | CuBr₂ in DMF-water | Reduced use of hazardous solvents | nih.govresearchgate.net |

Ionic Liquid-Mediated Synthesis of 2-Arylideneindane-1,3-diones

A green and highly efficient method for synthesizing 2-arylideneindane-1,3-diones involves the use of a task-specific ionic liquid (IL), 2-hydroxyethylammonium formate (B1220265) (2-HEAF). acs.orgresearchgate.net This approach represents a significant advancement over traditional methods that often require organic solvents like pyridine (B92270) or piperidine, or microwave assistance. acs.org The Knoevenagel condensation reaction between indan-1,3-dione and various aromatic aldehydes proceeds rapidly at room temperature under solvent-free (neat) conditions when catalyzed by 2-HEAF. acs.orgresearchgate.net

This method is noted for its low cost, high yields, and environmentally benign nature, as the ionic liquid can act as both the reaction medium and the catalyst. acs.org The process is straightforward: the addition of the ionic liquid to the reactants initiates an immediate condensation. researchgate.net Upon completion, the desired 2-benzylideneindane-1,3-dione products are easily isolated by adding water, which causes them to precipitate, allowing for simple filtration and washing. researchgate.net A proposed mechanism suggests that the ionic liquid facilitates the reaction through an assisted activation pathway. acs.org The efficiency of this protocol allows for the generation of a diverse library of substituted 2-benzylidene-indan-1,3-diones. acs.org

Table 1: Synthesis of 2-Arylidenindan-1,3-dione using 2-HEAF Data sourced from a study on ionic liquid-mediated synthesis. researchgate.net

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 2-Benzylideneindane-1,3-dione | < 1 | 98 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorobenzylidene)indane-1,3-dione | < 1 | 95 |

| 3 | 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)indane-1,3-dione | < 1 | 96 |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxybenzylidene)indane-1,3-dione | < 1 | 97 |

Organometallic Catalysis in Indanone Framework Elaboration

The construction of the indanone core, a key structural feature of benzylideneindans, has been significantly advanced through the use of organometallic catalysis. These methods offer powerful tools for forming carbon-carbon bonds and elaborating the cyclic framework with high efficiency and selectivity.

Palladium-Catalyzed Olefination and Aldol-Type Annulation Cascades

A one-pot synthesis for a wide range of multisubstituted 1-indanones has been developed utilizing palladium catalysis in ethylene (B1197577) glycol. nih.gov This cascade reaction begins with a Heck reaction, which installs an enol functionality onto an aromatic ring. nih.gov This is immediately followed by an aldol-type annulation, promoted by the ethylene glycol solvent, with a nearby carbonyl group. nih.gov This sequence efficiently closes the five-membered ring to form the 1-indanone structure in moderate to excellent yields. nih.gov This methodology is particularly valuable for creating indanones with potential pharmaceutical applications from readily available starting materials. nih.gov

Nickel-Catalyzed Reductive Cyclizations of Enones

Nickel catalysis provides a robust method for the synthesis of enones and subsequent cyclization reactions to form cyclic ketone frameworks. chemistryviews.org While traditional methods often couple acyl electrophiles with vinyl nucleophiles, nickel-catalyzed reductive coupling allows for the use of two electrophiles, such as vinyl triflates and acid fluorides. chemistryviews.org More specifically, highly enantioselective intramolecular reductive cyclizations of alkynones have been achieved using nickel catalysis. jst.go.jp These reactions are crucial for constructing chiral cyclic alcohols, which are direct precursors to functionalized indanones. The process involves the cyclization of a tethered enone or alkyne onto a carbonyl group, driven by a nickel catalyst, to form the carbocyclic indanone skeleton.

Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium-catalyzed asymmetric 1,4-addition (or conjugate addition) is a cornerstone reaction for the enantioselective synthesis of functionalized ketones. researchgate.netrsc.org This method is particularly effective for adding aryl groups, such as those from arylboronic acids, to α,β-unsaturated carbonyl compounds. rsc.orgresearchgate.net In the context of indanone synthesis, a suitably designed enone precursor can undergo a rhodium-catalyzed 1,4-addition to introduce the benzyl (B1604629) moiety or another aryl substituent in a highly stereocontrolled manner. rsc.org The resulting chiral nitro compounds or β-boryl ketones are versatile intermediates that can be further transformed into the final indanone products. rsc.orgresearchgate.net The use of chiral diene ligands with the rhodium catalyst is critical for achieving high yields and excellent enantioselectivities. rsc.org

Silver Nitrate-Promoted Carbon-Carbon Coupling Reactions

Silver nitrate (B79036) can be employed as a catalyst in cascade reactions that forge key carbon-carbon bonds for the synthesis of cyclic ketones. researchgate.net One such strategy involves a cascade decarboxylation and oxidative cyclization. researchgate.net For instance, a reaction between 2-(allyloxy)arylaldehydes and α-keto acids, catalyzed by silver nitrate with a persulfate oxidant, generates an acyl radical via decarboxylation. researchgate.net This radical then participates in a cyclization cascade, ultimately forming a ketone-containing heterocyclic scaffold. researchgate.net While not a direct synthesis of indanone, this methodology demonstrates the principle of using silver-promoted radical C-C coupling to construct complex cyclic ketone frameworks from simple precursors. researchgate.net

Ni-Catalyzed Formal Exo-selective Carboacylation

A modern and powerful strategy for ketone synthesis is the three-component carboacylation of alkenes, which can be achieved through the merger of nickel catalysis and radical chemistry. nih.gov This method allows for the simultaneous formation of two vicinal carbon-carbon bonds across a double bond. The reaction proceeds via a radical relay mechanism where a radical adds to an alkene, and the resulting alkyl radical is then captured by an acyl-nickel complex. nih.gov This approach offers a regioselective and chemoselective route to complex ketones under mild conditions. nih.gov By choosing an appropriate alkene substrate, this exo-selective carboacylation can be designed to construct the 1-indanone ring system, providing a rapid entry into this important structural motif from simple, readily available starting materials. nih.gov

Friedel-Crafts Based Cyclization Routes to 1-Indanones

The intramolecular Friedel-Crafts reaction is a cornerstone in the synthesis of 1-indanones, providing a reliable method for forming the core bicyclic ring system. This reaction can be initiated from various precursors, such as 3-arylpropionic acids or their corresponding acyl chlorides, and can be catalyzed by a range of Brønsted or Lewis acids.

Intramolecular Friedel-Crafts Alkylation

A prominent strategy for synthesizing 1-indanones is through the intramolecular Friedel-Crafts alkylation of specific intermediates. One efficient, scalable one-pot process begins with benzoic acids. nih.gov These are first converted to their corresponding acyl chlorides using thionyl chloride. nih.gov The subsequent reaction with ethylene, in the presence of a Lewis acid, generates an intermediate that undergoes intramolecular Friedel-Crafts alkylation to yield the 1-indanone ring system. nih.gov

Another widely used approach involves the direct cyclization of 3-arylpropionic acids. umaine.edu While this method is environmentally advantageous as it produces only water as a byproduct, it often requires harsh conditions, such as high temperatures (up to 250 °C) and the use of superacids or strong Lewis acids like triflic acid or terbium triflate. umaine.edunih.gov The reaction involves the protonation of the carboxylic acid, followed by the electrophilic attack of the resulting acylium ion onto the aromatic ring to close the five-membered ring.

Table 1: Examples of Intramolecular Friedel-Crafts Alkylation for 1-Indanone Synthesis

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Reference |

| Benzoic acid derivatives | 1. SOCl₂ 2. Ethylene, AlCl₃ | One-pot | Substituted 1-indanones | Not specified | nih.gov |

| 3-(4-methoxyphenyl)propionic acid | TfOH (3 eq.) | MW, 140 °C, 10 min | 6-Methoxy-1-indanone | 95% | umaine.edu |

| 3-Phenylpropionic acid | Tb(OTf)₃ | 250 °C | 1-Indanone | Good yields | nih.gov |

| Aryl Isopropyl Ketones + Benzaldehydes | TfOH (superacid) | 50-80 °C, 24-48 h | Highly substituted indanones | 60-80% | nih.gov |

NbCl₅-Induced Friedel-Crafts Reactions

Niobium pentachloride (NbCl₅) has emerged as a highly effective reagent for the one-step synthesis of 1-indanone derivatives under mild conditions. researchgate.netresearchgate.net This method can utilize substrates such as 3,3-dimethylacrylic acid and various aromatic compounds. nih.govresearchgate.net A key advantage of using NbCl₅ is its dual role; it acts as both a reagent to convert carboxylic acids into more reactive acyl chlorides in situ and as a Lewis acid catalyst to promote the subsequent intramolecular Friedel-Crafts cyclization. researchgate.net This approach allows for the production of a variety of substituted 1-indanones at room temperature, with yields ranging up to 78% depending on the specific substrates and reaction conditions employed. nih.govresearchgate.net

Table 2: Synthesis of 1-Indanones via NbCl₅-Induced Friedel-Crafts Reaction

| Aromatic Substrate | Co-reactant | Conditions | Product | Yield | Reference |

| Various Arenes | 3,3-Dimethylacrylic acid | NbCl₅, Room Temp | Variety of 1-indanone derivatives | 0-78% | nih.govresearchgate.net |

| 3-Arylpropanoic acids | NbCl₅ | Room Temp | Substituted 1-indanones | Good yields | researchgate.net |

Halogenated 1-Indanone Synthesis via Friedel-Crafts Cyclization

The Friedel-Crafts cyclization is also a valuable method for preparing halogenated 1-indanones, which are important intermediates for further functionalization. For instance, 5-chloro-1-indanone (B154136) can be synthesized from malonic acid and chlorobenzaldehyde. nih.govresearchgate.net The process involves an initial reaction to form 3-chlorophenylpropionic acid, which then undergoes an intramolecular Friedel-Crafts acylation with malonyl chloride in the presence of zinc chloride. nih.govresearchgate.net

Another route to halo-1-indanones starts from benzyl Meldrum's acid derivatives. nih.govresearchgate.net This two-step synthesis begins with a microwave-assisted hydrolysis of the Meldrum's acid derivative to the corresponding carboxylic acid. nih.govresearchgate.net This intermediate is then subjected to a Friedel-Crafts cyclization mediated by chlorosulfonic acid to furnish the final halo-1-indanone. nih.govresearchgate.net Furthermore, even 3-arylpropionic acids bearing deactivating halogen substituents on the aromatic ring can be successfully cyclized to yield halogenated 1-indanones, albeit sometimes requiring more forceful conditions. nih.gov

Synthetic Utility of Meldrum's Acids in Indanone Synthesis

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and its derivatives are exceptionally useful precursors for 1-indanone synthesis via intramolecular Friedel-Crafts acylation. nih.govresearchgate.net These compounds offer several advantages: they are stable at room temperature, easy to prepare and handle, and can be readily functionalized. nih.govresearchgate.net The cyclization of benzyl Meldrum's acid derivatives is typically catalyzed by metal trifluoromethanesulfonates, such as scandium(III) triflate (Sc(OTf)₃), under mild conditions. researchgate.netnih.gov

This method is highly versatile, allowing for various substituents on the precursor, which translates to a wide array of polysubstituted 1-indanones. nih.gov The reaction proceeds through the generation of a reactive acylium ion intermediate, which then undergoes electrophilic aromatic substitution. The use of Sc(OTf)₃ as a catalyst is particularly effective, providing excellent yields (up to 94% for quaternized derivatives) and tolerating diverse functional groups like alkenes, alkynes, and nitriles. researchgate.net The generation of volatile and inert byproducts, acetone (B3395972) and carbon dioxide, simplifies product isolation.

Table 3: 1-Indanone Synthesis Using Meldrum's Acid Derivatives

| Meldrum's Acid Derivative | Catalyst | Solvent | Product | Yield | Reference |

| Benzyl Meldrum's acids | Sc(OTf)₃, Dy(OTf)₃, Yb(OTf)₃ | Various | Substituted 1-indanones | 13-86% | researchgate.net |

| Quaternized benzyl Meldrum's acids | Sc(OTf)₃ | Dichloromethane | 2-Substituted 1-indanones | up to 94% | researchgate.net |

| 5-(3,4-Dimethoxybenzyl)-5-methyl Meldrum's acid | Sc(OTf)₃ (10 mol%) | Nitromethane | 5,6-Dimethoxy-2-methyl-1-indanone | 85-91% |

Multi-Component Reactions for Complex Spiropolycyclic Indanone Structures

Multi-component reactions (MCRs) offer a powerful and efficient strategy for constructing complex molecular architectures from simple starting materials in a single step. 1-Indanones serve as valuable building blocks in such reactions to generate intricate spiro- and fused-polycyclic systems.

One example involves a multicomponent reaction between two equivalents of 1-indanone and two equivalents of a benzaldehyde derivative under reflux conditions, which accomplishes the synthesis of spirocarbocyclic compounds in good yields. Another MCR strategy for synthesizing indeno-pyridine derivatives involves the assembly of 1-indanones, aromatic aldehydes, acetophenones, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. This approach provides access to a library of hydroxy- and halogenated 2,4-diphenylindeno[1,2-b]pyridinols. These reactions highlight the utility of the 1-indanone core in rapidly building molecular complexity, leading to novel polycyclic frameworks that are of interest in materials science and medicinal chemistry.

Specific Syntheses of Dithiazepane-Substituted Benzylidene Indandiones

Detailed synthetic methodologies for the specific preparation of dithiazepane-substituted benzylidene indandiones were not available in the reviewed literature. Further research is required to identify or develop synthetic routes for this particular class of compounds.

Complexation with Transition Metal Carbonyls (e.g., Iron Complexes)

The formation of organometallic complexes through the interaction of benzylideneindan scaffolds with transition metal carbonyls represents a significant area of synthetic methodology. This approach allows for the modification of the electronic and structural properties of the benzylideneindan core, leading to materials with novel characteristics. A notable example of this is the complexation with iron carbonyls.

Research has demonstrated the successful synthesis of iron complexes using derivatives of the benzylideneindan framework. Specifically, 2-benzylidene-1-indanone derivatives have been shown to react with diiron nonacarbonyl (Fe₂[CO]₉) to yield iron(III) complexes. rsc.org This reaction proceeds via a redox process, where the organic ligand is complexed to the iron center. rsc.org

In a detailed study, 2-benzylidene-1-indanone derivatives, synthesized from the reaction of o-phthalaldehyde (B127526) and acetophenone, were treated with Fe₂(CO)₉. This resulted in the formation of the corresponding iron(III) complexes. rsc.org The structure of one such complex was unequivocally confirmed through single-crystal X-ray diffraction, providing precise information on the coordination environment of the iron center and the geometry of the complexed ligand. rsc.org

The resulting iron(III) complexes of 1-indenol derivatives, formed in this process, have been investigated for their potential applications in materials science. These complexes can be used to prepare semiconducting thin films through techniques like thermal evaporation. rsc.org Optical absorption studies of these films have indicated that they possess optical activation energies of approximately 2.1 eV, suggesting their potential utility in photovoltaic or luminescent applications. rsc.org The characterization of these materials involved various analytical techniques, including atomic force microscopy (AFM) and scanning electron microscopy (SEM), to study the surface morphology and structure of the deposited films. rsc.org

The reaction between the 2-benzylidene-1-indanone derivative and diiron nonacarbonyl is a key step in accessing these functional materials. The general reaction scheme involves the coordination of the iron center to the organic scaffold, accompanied by the loss of carbonyl ligands and a change in the oxidation state of the iron.

Research Findings on Iron Complexation

The table below summarizes the key findings from the complexation of a 2-benzylidene-1-indanone derivative with diiron nonacarbonyl.

| Ligand Scaffold | Metal Carbonyl Reagent | Resulting Complex Type | Key Characterization Method | Reported Application |

|---|---|---|---|---|

| 2-Benzylidene-1-indanone derivative | Diiron nonacarbonyl (Fe₂(CO)₉) | Iron(III) complex of a 1-indenol derivative | Single-crystal X-ray diffraction | Semiconducting thin films for potential photovoltaic or luminescence applications. rsc.org |

This synthetic route highlights the utility of transition metal carbonyls in the functionalization of indenone-based structures, paving the way for the development of novel organometallic materials.

Chemical Reactivity and Mechanistic Investigations of Benzylideneindan Compounds

Nucleophilic Addition Reactivity

The electron-withdrawing nature of the indan-1,3-dione moiety activates the exocyclic double bond of 2-benzylidene-1,3-indandione, making it susceptible to nucleophilic attack. This reactivity is central to many of its chemical transformations.

Kinetic studies of the nucleophilic addition of benzylamines to benzylidene-1,3-indandiones in acetonitrile (B52724) have provided significant insights into the reaction mechanism. The reaction rate is observed to be first-order with respect to both the benzylamine (B48309) and the benzylidene-1,3-indandione. Notably, no base catalysis is observed in these reactions.

The structure-reactivity behavior of these additions, including parameters like the Hammett coefficients (ρX and ρY) and Brønsted-type plots (βX), show an intermediate character when compared to similar additions to β-nitrostyrene and benzylidenemalononitrile. This suggests that the resonance stabilization of the carbanionic intermediate in the transition state for benzylidene-1,3-indandiones lies between that of β-nitrostyrene and benzylidenemalononitrile.

The reaction is proposed to proceed in a single step, involving the concurrent formation of the Cα-N bond and the transfer of a proton to the Cβ position. This concerted mechanism is a key feature of these additions in aprotic solvents like acetonitrile, contrasting with the multi-step mechanisms often observed in aqueous solutions.

The transition state of the benzylamine addition to benzylidene-1,3-indandiones has been investigated through kinetic isotope effect studies. The use of deuterated benzylamines (XC6H4CH2ND2) results in normal kinetic isotope effects (kH/kD > 1.0), with values typically ranging from 1.25 to 1.81. These values are indicative of the N-H bond being stretched in the transition state.

The magnitude of these kinetic isotope effects is smaller than those observed for similar reactions with β-nitrostyrene and benzylidenemalononitrile, suggesting a somewhat looser bond formation in the transition state for benzylidene-1,3-indandiones. A hydrogen-bonded, four-center cyclic transition state is proposed, where the amine proton is transferred to the β-carbon of the benzylidene moiety as the new carbon-nitrogen bond is formed. This is further supported by the negative values of the cross-interaction constant, ρXY, which are consistent with a single-step process. The activation parameters, specifically a low enthalpy of activation (ΔH‡) and a large negative entropy of activation (ΔS‡), also align with this proposed highly organized, cyclic transition state.

Table 1: Kinetic Isotope Effects (kH/kD) for the Addition of Benzylamines to Activated Olefins in Acetonitrile

| Activated Olefin | kH/kD Range | Reference |

|---|---|---|

| Benzylidene-1,3-indandione | 1.25 - 1.81 | orgsyn.org |

| Benzylidenemalononitrile | >1.5 | orgsyn.org |

| β-Nitrostyrene | >1.0 | orgsyn.org |

| Benzylidene Meldrum's Acid | 1.5 - 1.7 | ias.ac.in |

| Benzylidenedimethylmalonate | 1.6 - 2.2 | scielo.org.mx |

2-Benzylidene-1,3-dione and its derivatives are effective Michael acceptors due to the presence of the α,β-unsaturated ketone system, which is activated by the two carbonyl groups of the indan-1,3-dione scaffold. This property allows them to react with a wide range of nucleophiles in a conjugate addition manner.

The reactivity of the active methylene (B1212753) group in indane-1,3-dione itself allows it to participate in Knoevenagel condensation reactions with aldehydes to form 2-benzylidene-1,3-indandiones. Interestingly, the conditions for this condensation are similar to those used for the reaction between benzaldehyde (B42025) and ethyl acetoacetate (B1235776), another compound with an activated methylene group. nih.govnih.gov While direct Michael addition of ethyl acetoacetate to a pre-formed 2-benzylidene-1,3-dione is not extensively detailed, the analogous reactivity highlights the ability of the system to react with stabilized carbanions derived from activated methylene compounds. In related research, other 1,3-dicarbonyl compounds have been shown to act as nucleophiles in Michael additions to various acceptors.

A variety of nucleophiles can add to the activated double bond of 2-benzylidene-indan-1,3-diones.

Nitrogen Nucleophiles: As detailed in the preceding sections, primary and secondary amines, such as benzylamine, readily undergo nucleophilic addition to benzylidene-1,3-indandiones. orgsyn.org

Phosphorus Nucleophiles: Triphenylphosphine has been shown to react with 2-benzylidene indane-1,3-diones in a novel [4+3] annulation reaction with diynoates. beilstein-journals.org This transformation is initiated by the α-addition of the phosphine (B1218219) to the benzylideneindandione. beilstein-journals.org

Oxygen Nucleophiles: While specific studies on the direct Michael addition of simple alcohols to 2-benzylidene-1,3-dione are not prominent, the use of alkoxides like sodium methoxide (B1231860) and sodium ethoxide as bases or nucleophiles in reactions involving similar Michael acceptors is well-established. These strong nucleophiles can add to the β-position of the α,β-unsaturated system or act as bases to deprotonate other nucleophiles or the substrate itself.

Michael Acceptor Behavior of 2-Benzylidene-indan-1,3-diones

Stereoselective Transformations and Photoisomerization

The rigid, planar structure of the indanone core in benzylideneindan compounds provides a platform for stereocontrolled reactions and light-induced structural changes.

Recent research has explored the photoisomerization of 2-benzylideneindan-1-one (B1199582) analogs. orgsyn.org These compounds, which possess a hemiindigoid chromophore, can undergo reversible E/Z isomerization upon irradiation with UV light. orgsyn.org For instance, certain 2-benzylideneindan-1-one derivatives exist as the thermally stable E isomer, but can be converted to a photostationary state containing a significant proportion of the Z isomer upon exposure to UV-B light. orgsyn.org This photoisomerization leads to a spatial rearrangement of the functional groups attached to the benzylidene moiety, which can alter the molecule's interaction with biological targets. orgsyn.org The absorption spectra of these compounds are characterized by an intense peak around 334–340 nm, which facilitates this photo-induced transformation. orgsyn.org

Furthermore, the benzylideneindan framework has been utilized in various stereoselective transformations. For example, 2-(E)-benzylidene-1-indanone can undergo a highly stereoselective dimerization under basic conditions. Additionally, 2-benzylidene-1-indanones can participate in regioselective [3+2] cycloaddition reactions with functionalized olefins to produce highly substituted, indanone-fused cyclopentane (B165970) polycycles. These reactions demonstrate the utility of benzylideneindan compounds as building blocks in the synthesis of complex, stereochemically rich molecules.

E/Z Photoisomerization Pathways of 2-Benzylideneindan-1-one Analogs

The photochromic behavior of 2-benzylideneindan-1-one analogs is characterized by a reversible E/Z isomerization around the exocyclic carbon-carbon double bond. psu.edunih.govresearchgate.net The thermodynamically more stable E-isomer can be converted to the Z-isomer upon irradiation with light, typically UV light. nih.govmdpi.com For instance, studies on various 2-benzylideneindan-1-one analogs show that irradiation with UV-B light prompts the conversion from the E to the Z form. mdpi.com This process involves the absorption of photons, which excites the molecule to a higher electronic state where rotation around the double bond becomes possible. Subsequent relaxation to the ground electronic state can then lead to the formation of the Z-isomer.

This photoisomerization is a reversible process. psu.edunih.gov Further irradiation, sometimes with a different wavelength of light, can shift the equilibrium back towards the E-isomer. For example, after reaching a photostationary state with UV-B light, subsequent irradiation with UV-C light was shown to promote the conversion of the Z isomer back into the E isomer. mdpi.com The mechanism involves the photoisomerization of the exocyclic double bond leading to a spatial rearrangement of the functional groups attached to the benzylideneindan core. mdpi.com The synthesis of these compounds, often through an aldol (B89426) condensation, typically yields the E diastereoisomer exclusively due to its greater thermal stability. mdpi.com The identification of the isomers is commonly confirmed using 1H NMR analysis, where the chemical shift of the vinyl proton is indicative of the geometry; for the E-isomer, this proton is deshielded by the nearby carbonyl group. mdpi.com

Characterization of Photostationary States (PSS)

Continuous irradiation of a reversible photochemical system like the 2-benzylideneindan-1-one analogs leads to the establishment of a photostationary state (PSS). mdpi.comwikipedia.org The PSS is a dynamic equilibrium where the rates of the forward (E → Z) and reverse (Z → E) photoreactions are equal, resulting in a constant ratio of the two isomers under a specific set of irradiation conditions. wikipedia.org The composition of this state is dependent on factors such as the irradiation wavelength, the quantum yields of the forward and reverse reactions, and the molar absorptivity of each isomer at that wavelength. wikipedia.org

For several 2-benzylideneindan-1-one analogs, irradiation with UV-B light results in a PSS that is significantly enriched in the Z-isomer. mdpi.com Research has shown that for certain derivatives, the PSS mixture can contain as much as 75% of the Z-isomer. mdpi.com The process of reaching this equilibrium can be monitored over time. For example, the photoconversion kinetics of a methanol (B129727) solution of an analog was observed by irradiating it with UV-B lamps until the PSS was reached, which took approximately 50–80 minutes under the specified experimental conditions. mdpi.com The characterization and quantification of the isomeric ratio at the PSS are typically performed using spectroscopic methods such as 1H NMR and UV-Vis absorption spectroscopy. psu.edumdpi.com UV-Vis spectra are particularly useful, as the E and Z isomers often have distinct absorption profiles. mdpi.com The establishment of an isosbestic point in the absorption spectra during irradiation provides evidence of a clean conversion between the two species. taylorandfrancis.com

| Compound Analog | Irradiation Source | Solvent | % Z-isomer at PSS | Monitoring Technique |

|---|---|---|---|---|

| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one (1a) | UV-B | Methanol-d4 | 75% | 1H NMR, UV-Vis |

| Other 2-benzylideneindan-1-one analogs (1b-h) | UV-B | Methanol-d4 or Acetone-d6 | ~75% | 1H NMR, UV-Vis |

Influence of Substituent Electronic Nature on Reaction Course

The electronic nature of substituents on the benzylideneindan framework can significantly influence the course and efficiency of chemical reactions, including the photoisomerization process. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). vedantu.comlumenlearning.com These groups affect the electron density distribution within the molecule through inductive and resonance effects, which in turn can alter the molecule's ground and excited state properties, and consequently its reactivity. lumenlearning.comlibretexts.org

Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) increase the electron density of the aromatic ring system. vedantu.comlibretexts.org This can affect the absorption spectrum of the molecule, potentially shifting the absorption maximum to longer wavelengths (a bathochromic or red shift). nih.gov

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density of the ring. lumenlearning.comnih.gov

In the context of 2-benzylideneindan-1-one analogs, substituents on the benzylidene ring can modulate the photoisomerization process. For example, studies on a series of analogs where the substituents on a tertiary amine were varied (from diethylamino to more bulky and lipophilic groups) showed differences in the biological activity of the resulting E and Z isomers. mdpi.com While the PSS ratio remained around 75% Z-isomer across these analogs, the change in substituent nature altered the interaction of each isomer with biological targets, demonstrating that the substituent's electronic and steric character has a profound effect on the properties of the isomeric forms. mdpi.com The rate constants for E/Z isomerization in related systems have been shown to be controlled by steric and electronic factors, with electron-withdrawing substituents in one part of a molecule systematically modifying the electronic sensitivity in another part. nih.govrsc.org

Theoretical Insights into Reaction Mechanisms (e.g., Ionic Liquid-Assisted Activation)

Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions that are often difficult to probe experimentally. mdpi.com Methods such as Density Functional Theory (DFT) are used to map the potential energy surfaces of reactions, identify transition states, and calculate activation energy barriers. researchgate.netresearchgate.net For photoisomerization reactions, computational studies can model the molecule in its excited state to understand how light absorption facilitates the conformational change from the E to the Z isomer. nih.govresearchgate.netchemrxiv.org Such studies have shown that upon excitation, the molecule can relax through a conical intersection back to the ground state, leading to either the starting isomer or the photoproduct. researchgate.net

In the synthesis of benzylideneindan compounds, which often proceeds via a Knoevenagel or aldol-type condensation, ionic liquids (ILs) have emerged as beneficial media. nih.gov Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Theoretical insights suggest that ILs can assist in activating reactants. For instance, in a Knoevenagel condensation, an IL can promote the formation of the active imine or enolate intermediate necessary for the carbon-carbon bond-forming reaction. nih.gov The unique properties of ILs, such as their polarity and ability to form hydrogen bonds, can stabilize transition states and influence reaction pathways. nih.goveurekaselect.com DFT-based computational studies on related reactions, such as the reaction of 1,3-indandione (B147059) with a nitrone to form a benzylidene-indene dione, have been used to investigate the reaction mechanism and calculate the free energy barriers, confirming that a ketone-enol tautomerization can be the rate-determining step. researchgate.net These theoretical approaches provide a molecular-level understanding of the reaction course, complementing experimental observations.

Advanced Spectroscopic and Structural Elucidation of Benzylideneindan Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For benzylideneindan derivatives, both ¹H and ¹³C NMR are fundamental for confirming the core structure and substitution patterns.

The synthesis of benzylideneindan derivatives, such as those prepared through the aldol (B89426) condensation of an indanone with a substituted benzaldehyde (B42025), yields products whose structures are routinely verified by NMR. mdpi.com In the ¹H NMR spectrum of a typical (E)-2-benzylidene-1-indanone derivative, the vinyl proton of the exocyclic double bond is a key diagnostic signal. Its chemical shift, often found around 7.5 ppm, is influenced by the deshielding effect of the nearby carbonyl group. mdpi.com The protons on the benzylidene ring and the indanone core give rise to a series of multiplets in the aromatic region, while the aliphatic protons of the indan (B1671822) moiety typically appear as a singlet for the CH₂ group.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The carbonyl carbon of the indanone ring is particularly characteristic, appearing significantly downfield. The carbon atoms of the exocyclic double bond and the aromatic rings can be assigned using a combination of chemical shift predictions and two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments correlate protons with their directly attached carbons (HSQC) or with carbons separated by two or three bonds (HMBC), allowing for unambiguous assignment of the entire carbon skeleton. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a (E)-2-benzylidene-1-indanone Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Vinyl Proton | ~7.5 (s) | - |

| Aromatic Protons | Multiplets | - |

| Aliphatic (CH₂) | Singlet | ~32 |

| Carbonyl Carbon | - | ~193 |

| Exocyclic C=C | - | ~133-137 |

| Aromatic Carbons | - | ~115-150 |

| Note: Specific chemical shifts vary depending on the solvent and substitution patterns. Data is illustrative based on typical values for indanone-based chalcones and 2-benzylideneindan-1-one (B1199582) derivatives. researchgate.net |

Benzylideneindan derivatives containing an exocyclic double bond can exist as E (entgegen) and Z (zusammen) stereoisomers. NMR spectroscopy is a powerful method for differentiating between these isomers. The spatial arrangement of the substituents relative to the double bond leads to distinct chemical shifts for nearby protons due to anisotropic effects.

For instance, in the case of 2-benzylideneindan-1-one derivatives, photoisomerization from the thermodynamically stable E isomer to the Z isomer can be monitored by ¹H NMR. mdpi.com Upon conversion to the Z isomer, the vinyl proton experiences a significant change in its chemical environment. This is because it is no longer in close proximity to the deshielding cone of the carbonyl group. As a result, the signal for the vinyl proton in the Z isomer typically appears at a different chemical shift compared to the E isomer. Monitoring the appearance of new signals and the change in integration of existing signals allows for the quantification of the isomeric ratio in a mixture, such as at a photostationary state (PSS). mdpi.com

Table 2: Comparison of Vinyl Proton Chemical Shifts for E/Z Isomers of a 2-benzylidene-1-indanone (B110557) Derivative

| Isomer | Characteristic ¹H NMR Signal | Observation |

| E-isomer | Vinyl proton at ~7.5 ppm | Deshielded by the proximate carbonyl group. |

| Z-isomer | New vinyl proton signal appears | The chemical shift is different from the E-isomer due to altered spatial orientation relative to the carbonyl group. |

| Note: Data is based on the behavior of photoisomerizable 2-benzylideneindan-1-one derivatives. mdpi.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of benzylideneindan derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing organic molecules, including benzylideneindan derivatives. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ESI-MS is routinely used to confirm the molecular weight of the synthesized compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or five decimal places. This precision allows for the determination of the exact elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed molecular formula, the identity of the compound can be confirmed with a very high degree of confidence. For novel benzylideneindan derivatives, HRMS is essential for validating their structure and ensuring purity. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

While NMR and MS provide data on structure and connectivity in the solution and gas phases, respectively, X-ray crystallography offers a definitive view of the molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For benzylideneindan derivatives, a successful single-crystal X-ray analysis can unequivocally determine the molecular conformation, the stereochemistry of the exocyclic double bond (E or Z), and the precise bond lengths and angles. It also reveals intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern how the molecules pack in the crystal lattice. Although obtaining suitable crystals can be a challenge, the structural information provided by this method is unparalleled in its detail and accuracy. For example, X-ray diffraction has been used to confirm the structure of related compounds like benzylidene-1,3-indandiones. researchgate.net

Determination of Molecular Geometry and Planarity

The precise three-dimensional arrangement of atoms in benzylideneindan derivatives is fundamental to understanding their chemical behavior. X-ray crystallography is the definitive technique for determining molecular geometry in the solid state. libretexts.org Structural studies of (E)-2-(benzylidene)-2,3-dihydro-1H-inden-1-one derivatives reveal significant details about their conformation. researchgate.net

Analysis of crystallographic data shows that these molecules are characteristically non-planar. researchgate.net This non-planarity arises from the steric strain between the indanone and the benzylidene moieties, forcing them to twist relative to each other. The extent of this twist is quantified by the dihedral angle between the plane of the indanone's phenyl ring and the benzylidene's phenyl group. In related derivatives, these dihedral angles have been observed to range from approximately 45° to 70°. researchgate.net The five-membered ring of the indanone core typically adopts a puckered or envelope conformation. researchgate.net The precise bond lengths and angles determined by X-ray diffraction confirm the covalent structure and provide the basis for theoretical modeling and further analysis. mdpi.com

Table 1: Representative Geometric Features of Benzylideneindan-type Structures

| Geometric Parameter | Typical Observation | Significance |

|---|---|---|

| Indanone-Benzylidene Dihedral Angle | 45° - 70° | Indicates significant twisting and non-planarity of the molecule. researchgate.net |

| Indanone Ring Conformation | Puckered / Envelope | Demonstrates the non-flat nature of the five-membered ring. researchgate.net |

| C=C Bond Length (Exocyclic) | ~1.34 Å | Consistent with a carbon-carbon double bond, central to the conjugated system. |

| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group within a conjugated system. |

Elucidation of Intermolecular Interactions in Crystal Lattices

The way individual benzylideneindan molecules pack together in a solid crystal is governed by a network of non-covalent intermolecular interactions. These forces dictate the crystal's stability, density, and other macroscopic properties. X-ray diffraction data allows for a detailed analysis of these interactions. mdpi.com For organic molecules lacking strong hydrogen bond donors, the crystal lattice is often organized by weaker interactions, such as C-H···O and C-H···π bonds. mdpi.commdpi.com

Table 2: Common Intermolecular Interactions in Benzylideneindan-type Crystals

| Interaction Type | Description | Structural Role |

|---|---|---|

| C-H···O | A weak hydrogen bond between an aromatic or aliphatic C-H group and a carbonyl oxygen. mdpi.com | Connects molecules into chains or layers, contributing to lattice stability. |

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Important for organizing molecules into columns or stacks within the crystal. mdpi.com |

| C-H···π | An interaction where a C-H bond points towards the face of an aromatic ring. mdpi.com | Helps to stabilize the three-dimensional packing arrangement. |

Electronic Absorption Spectroscopy (e.g., UV-Vis Spectroscopy) for Photophysical Characterization

Electronic absorption spectroscopy, particularly UV-Vis spectroscopy, is a key technique for characterizing the photophysical properties of conjugated systems like benzylideneindan. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For these compounds, the most significant electronic transition is the π-π* transition associated with the extensive conjugated system spanning the indanone and benzylidene moieties.

Studies on 5-methoxyindanone derivatives show that the E diastereomers exhibit a strong, dominant absorption peak in the range of 334–340 nm. mdpi.com This absorption band is responsible for the compound's color and its ability to interact with light. Upon irradiation with UV-B light, these compounds can undergo photoisomerization from the E to the Z isomer. This geometric change disrupts the planarity of the conjugated system, resulting in a noticeable blue-shift (hypsochromic shift) in the absorption spectrum, which is consistent with a decrease in π-electron conjugation. mdpi.com

Thermal Analysis (e.g., Thermogravimetry) for Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are employed to study the thermal stability and decomposition behavior of materials. nih.gov In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. researchgate.net Complexes derived from 2-benzylidene-1-indanones are noted for their high thermal stability. researchgate.net

A typical TGA thermogram for a benzylideneindan derivative would show thermal stability up to a high temperature, followed by one or more distinct steps of mass loss. mdpi.com Each step corresponds to the cleavage of bonds and the loss of specific molecular fragments. The DTG curve, which is the first derivative of the TGA curve, shows peaks at the temperatures where the rate of mass loss is maximal, making it easier to identify the distinct decomposition stages. researchgate.netmdpi.com For example, a multi-stage decomposition might involve the initial loss of substituents followed by the breakdown of the core indanone structure at higher temperatures. upnyk.ac.id

Table 4: Representative TGA/DTG Decomposition Stages for an Organic Compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Plausible Lost Fragment |

|---|---|---|---|

| Stage 1 | 250 - 350 °C | ~35% | Loss of a phenyl or benzyl (B1604629) group. |

| Stage 2 | 350 - 500 °C | ~40% | Fragmentation of the indanone ring system. |

| Residue | > 500 °C | ~25% | Charred carbonaceous residue. |

Impedance Spectroscopy for Electronic Behavior Studies

Impedance spectroscopy is a powerful, non-destructive technique used to investigate the electronic properties of materials, including organic semiconductors. worktribe.comresearchgate.net It measures the complex impedance of a material over a range of frequencies, allowing for the characterization of its resistance (charge transport) and capacitance (charge storage). Metal complexes of 2-benzylidene-1-indanones have been identified as stable semiconductors, and their electrical properties have been investigated using this method. researchgate.net

When applied to a solid-state sample of a benzylideneindan derivative, the resulting data is often plotted in a Nyquist diagram (Z'' vs. Z'). For many semiconductor materials, this plot shows a characteristic semicircle. irb.hr This response can be modeled using an equivalent electrical circuit, typically a resistor (R) in parallel with a constant phase element (CPE), which represents a non-ideal capacitor. irb.hr By fitting the experimental data to this model, the bulk resistance of the material can be determined. Studies on related systems have shown that conductivity increases with temperature, which is the characteristic behavior of a semiconductor. irb.hr This technique can also be used to follow structural transformations in situ. researchgate.netirb.hr

Table 5: Illustrative Impedance Spectroscopy Results for a Semiconductor

| Measurement Temperature | Bulk Resistance (R) | Interpretation | Reference |

|---|---|---|---|

| 200 °C | 1.06 x 10⁹ Ω | High resistance at lower temperatures. | irb.hr |

| 250 °C | 5.80 x 10⁸ Ω | Resistance decreases as temperature increases. | irb.hr |

| 300 °C | 2.15 x 10⁷ Ω | Confirms semiconductor behavior (increased conductivity at higher T). | irb.hr |

Computational and Theoretical Chemistry Studies of Benzylideneindan Systems

Quantum Chemical Investigations

Quantum chemical investigations have become indispensable for understanding the intricate electronic properties of benzylideneindan systems. These studies employ sophisticated software packages to model molecular behavior at the quantum level.

Application of Computational Packages (e.g., Gaussian, GAMESS, Dalton)

Computational chemistry software such as Gaussian, GAMESS, and Dalton are instrumental in theoretical studies of 1-benzylideneindan. These programs allow researchers to perform high-level calculations to predict molecular geometries, electronic structures, and spectroscopic properties. For instance, these packages can be used to optimize the molecular geometry of this compound, calculate its vibrational frequencies, and predict its NMR chemical shifts. These theoretical predictions can then be compared with experimental data to validate the computational models.

Visualization and Analysis of Intermolecular Electron Transfer (IET) Parameters

The visualization and analysis of intermolecular electron transfer (IET) parameters are crucial for understanding the reactivity of this compound. Computational methods enable the calculation of key IET parameters such as the electronic coupling element (V), the reorganization energy (λ), and the Gibbs free energy of reaction (ΔG°). These parameters can be visualized using various graphical representations, such as molecular orbital diagrams and electron density maps, to provide a qualitative and quantitative understanding of the electron transfer process. This is particularly relevant when studying the reactions of benzylideneindan derivatives with nucleophiles.

Density Functional Theory (DFT) Applications in Conformational and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the conformational and electronic properties of organic molecules like this compound. DFT calculations provide a good balance between accuracy and computational cost, making them suitable for studying relatively large systems.

Conformational analysis using DFT can identify the most stable geometric arrangements of the this compound molecule. By calculating the energies of different conformers, researchers can determine the preferred three-dimensional structure. Furthermore, DFT is extensively used to analyze the electronic structure, providing information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and its behavior in chemical reactions.

Molecular Electron Density Theory (MEDT) for Reaction Pathway Elucidation

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of chemical reactions involving this compound. MEDT focuses on the changes in electron density during a reaction to elucidate the reaction pathway. By analyzing the topology of the electron localization function (ELF), researchers can identify the regions of the molecule that are involved in bond formation and breaking. This approach provides a detailed picture of the reaction mechanism, helping to explain the observed regioselectivity and stereoselectivity.

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to profile its interactions with biological macromolecules, such as enzymes or receptors. These simulations can predict the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is invaluable in medicinal chemistry for the design of new drugs and for understanding the mode of action of biologically active benzylideneindan derivatives.

Development and Extension of Electrophilicity Scales (e.g., Benzhydrylium-Based)

The reactivity of this compound derivatives as electrophiles has been systematically studied and quantified. This has led to the development and extension of electrophilicity scales. A notable example is the extension of the benzhydrylium-based electrophilicity scale. rsc.org

The electrophilicity parameter (E) is determined through kinetic studies of the reactions of benzylideneindan derivatives with a series of standard nucleophiles. rsc.org The linear free energy relationship, log k₂ (20 °C) = s(N + E), is used to calculate the E values, where k₂ is the second-order rate constant, s is the nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter. rsc.org This allows for a quantitative comparison of the electrophilic reactivity of different 2-benzylidene-indan-1,3-diones. rsc.org

Table 1: Experimentally Determined Electrophilicity Parameters (E) for 2-Benzylidene-indan-1,3-diones

| Compound | Substituent (R) | E |

| 1a | H | -12.33 |

| 1b | 4-MeO | -13.68 |

| 1c | 4-Cl | -11.66 |

| 1d | 4-NO₂ | -10.08 |

Data sourced from kinetic measurements in DMSO at 20 °C. rsc.org

These electrophilicity scales are crucial for predicting the reactivity of these compounds in various chemical reactions and for understanding structure-reactivity relationships. rsc.orgnih.gov The benzhydrylium-based scale provides a valuable reference for classifying the electrophilicity of a wide range of compounds. nih.gov

Computational Analysis of Electrophilicity (Global and Local)

Computational chemistry, particularly through the lens of Density Functional Theory (DFT), offers profound insights into the reactivity of molecular systems. gsconlinepress.com For benzylideneindan systems, these theoretical studies are crucial for understanding their electronic structure and predicting their behavior in chemical reactions. Key to this understanding are the concepts of global and local electrophilicity, which quantify a molecule's propensity to accept electrons. researchgate.netnih.gov

The global electrophilicity index (ω) is a fundamental descriptor in modern organic chemistry that measures the stabilization in energy when a system acquires an additional electronic charge from its surroundings. researchgate.net It provides a quantitative scale for the electron-accepting capability of a molecule. researchgate.netrowansci.com A higher global electrophilicity value indicates a greater reactivity of the molecule as an electrophile. researchgate.net This index is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which are in turn derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). gsconlinepress.comepstem.net

A detailed DFT study on a series of 2-benzylidene-1-indanone (B110557) derivatives, which share a core structure with this compound, highlights the influence of various substituents on the molecule's electrophilic character. dergipark.org.trdergipark.org.tr In this research, quantum chemical parameters were calculated for the parent compound and derivatives containing different functional groups (such as -F, -Cl, -Br, -CF₃, -CH₃, and -OCH₃) attached to the benzylidene ring. dergipark.org.tr

The study calculated several key quantum chemical parameters, including the energies of the HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), chemical hardness (η), and the global electrophilicity index (ω). dergipark.org.trdergipark.org.tr The findings demonstrate how electron-withdrawing and electron-donating groups modulate the electronic properties and, consequently, the reactivity of the entire system. dergipark.org.tr For instance, the introduction of strong electron-withdrawing groups is expected to lower the LUMO energy, decrease the energy gap, and increase the global electrophilicity index, thereby enhancing the compound's reactivity towards nucleophiles. dergipark.org.tr

The results from these computational analyses are instrumental in rationalizing the observed reactivity and biological activity of these compounds, providing a theoretical foundation for designing new derivatives with tailored electronic properties. dergipark.org.tr

Detailed Research Findings

Computational studies on 2-benzylidene-1-indanone and its derivatives have provided specific values for various quantum chemical descriptors. dergipark.org.trdergipark.org.tr These calculations, typically performed using DFT methods like B3LYP, quantify the electronic nature of each molecule. epstem.netdergipark.org.tr

The global electrophilicity index (ω) is a critical parameter derived from these calculations. dergipark.org.tr It is defined as ω = μ²/2η, where μ is the chemical potential (μ ≈ (EHOMO + ELUMO)/2) and η is the chemical hardness (η ≈ (ELUMO - EHOMO)/2). gsconlinepress.comepstem.net A higher value of ω signifies a more potent electrophile. researchgate.net

The following interactive table summarizes the calculated quantum chemical parameters for a selection of 2-benzylidene-1-indanone derivatives, illustrating the impact of substitution on their electronic structure and electrophilicity. dergipark.org.tr

Data sourced from a DFT study on 2-benzylidene-1-indanone derivatives. dergipark.org.tr The values serve as a close approximation for the electronic behavior of analogous this compound systems.

Analysis of the data reveals clear trends. dergipark.org.tr Electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) increase the EHOMO, making the molecule easier to oxidize, and result in a lower global electrophilicity index (ω). dergipark.org.tr Conversely, electron-withdrawing groups such as fluoro (-F), chloro (-Cl), bromo (-Br), and especially trifluoromethyl (-CF₃) significantly lower both EHOMO and ELUMO. dergipark.org.tr The lowering of the LUMO energy is particularly important as it indicates a greater ease of accepting electrons. dergipark.org.tr This effect, combined with a generally smaller energy gap (ΔE), leads to a substantial increase in the global electrophilicity index (ω), with the p-CF₃ derivative being the most electrophilic species in the series. dergipark.org.tr These computational findings align with experimental observations where such compounds exhibit enhanced reactivity towards nucleophiles. rsc.org

Applications in Advanced Organic Materials Research and Chemical Technology

Utilization as Key Synthetic Intermediates in Organic Synthesis

The 1-benzylideneindan core, and its direct precursor 1-indanone (B140024), serve as pivotal intermediates in the synthesis of a wide array of more complex organic molecules. The most common synthetic route to this compound derivatives is the Claisen-Schmidt or aldol (B89426) condensation. This reaction typically involves the base-catalyzed condensation of a 1-indanone derivative with a substituted benzaldehyde (B42025). mdpi.comscienceopen.com For instance, in the presence of ethanolic sodium hydroxide (B78521), 6-hydroxy-1-indanone (B1631100) reacts with various benzaldehydes to form the corresponding 2-benzylidene-1-indanone (B110557) derivatives. scienceopen.com Similarly, 5-methoxy-1-indanone (B147253) can be condensed with aldehyde derivatives using potassium hydroxide in methanol (B129727). mdpi.com

This synthetic flexibility allows for the introduction of a wide range of functional groups onto both the indanone and benzylidene rings, leading to the creation of molecules with tailored properties. These intermediates are particularly valuable in medicinal chemistry for the development of pharmacologically active agents. For example, derivatives have been synthesized as potential multi-functional drugs for the treatment of Alzheimer's disease and as potent anti-inflammatory agents for conditions like acute lung injury. scienceopen.combeilstein-journals.org The synthesis often involves a multi-step process where the initial this compound structure is further modified to yield the final biologically active compound. mdpi.combeilstein-journals.org A notable example is the synthesis of donepezil-like compounds, where a 5-methoxyindanone unit is linked to an N-benzyl-containing moiety via the exocyclic double bond characteristic of benzylideneindan. mdpi.com

The general synthetic scheme can be summarized as follows:

Step 1: Reaction of a substituted 1-indanone with a substituted benzaldehyde.

Step 2: Catalysis by a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent. mdpi.comscienceopen.com

Step 3: The resulting this compound derivative can then be isolated or used in subsequent reaction steps to build more complex molecular architectures. google.com

This straightforward yet powerful synthetic strategy underscores the importance of this compound as a key intermediate for accessing diverse and functionally rich organic compounds.

Development and Incorporation into Polymeric Materials

The benzylidene moiety's reactivity and electronic properties make it a suitable candidate for incorporation into polymeric structures, imparting specific functionalities to the resulting materials. Research has demonstrated the synthesis of polymers containing a benzylidene fragment, typically by polymerizing a monomer that includes this functional group. researchgate.net